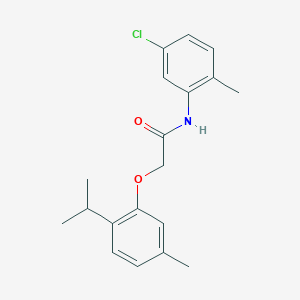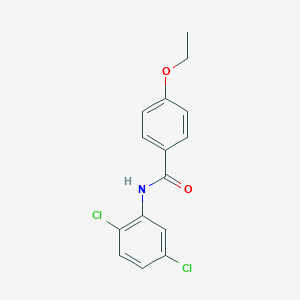![molecular formula C16H17NO B312425 2-methyl-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B312425.png)
2-methyl-N-[(4-methylphenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[(4-methylphenyl)methyl]benzamide is an organic compound with the molecular formula C16H17NO It is a benzamide derivative, characterized by the presence of a benzene ring substituted with a methyl group and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(4-methylphenyl)methyl]benzamide typically involves the reaction of 2-methylbenzoic acid with 4-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene rings can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) and are carried out under reflux conditions.
Major Products Formed
Oxidation: 2-methylbenzoic acid and 4-methylbenzoic acid.
Reduction: 2-methyl-N-(4-methylbenzyl)benzylamine.
Substitution: Various substituted benzamides depending on the electrophile used in the reaction.
Aplicaciones Científicas De Investigación
2-methyl-N-[(4-methylphenyl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-4-methylbenzamide
- 2-methyl-N-(4-methylphenyl)benzamide
- 4-methyl-N-(4-methylbenzyl)benzamide
Uniqueness
2-methyl-N-[(4-methylphenyl)methyl]benzamide is unique due to its specific substitution pattern on the benzene rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Propiedades
Fórmula molecular |
C16H17NO |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
2-methyl-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO/c1-12-7-9-14(10-8-12)11-17-16(18)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
Clave InChI |
UIQJURGJJYRAHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(5-chloro-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B312357.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyl)acetamide](/img/structure/B312360.png)

![N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B312363.png)


